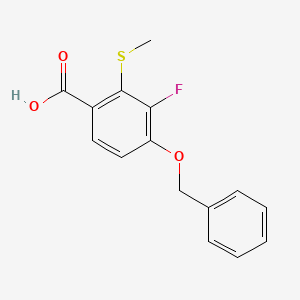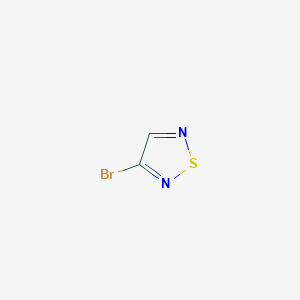
(4-Methylmorpholin-1-ium-1-yl)trihydroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methylmorpholin-1-ium-1-yl)trihydroborate is a chemical compound with the molecular formula C5H14BNO. It is a white solid that is widely used in organic synthesis due to its excellent stability and solubility in various solvents . This compound plays a crucial role as a versatile reagent in the preparation of various organic compounds .
Méthodes De Préparation
The synthesis of (4-Methylmorpholin-1-ium-1-yl)trihydroborate typically involves the reaction of 4-methylmorpholine with borane. The reaction conditions often include an inert atmosphere and controlled temperature to ensure the stability of the product. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity .
Analyse Des Réactions Chimiques
(4-Methylmorpholin-1-ium-1-yl)trihydroborate undergoes various types of chemical reactions, including:
Reduction Reactions: It acts as a reducing agent in organic synthesis, facilitating the reduction of carbonyl compounds to alcohols.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the borate group is replaced by other nucleophiles.
Hydroboration Reactions: It is used in hydroboration reactions to add boron across carbon-carbon double bonds.
Common reagents and conditions used in these reactions include solvents like tetrahydrofuran (THF) and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include alcohols, boron-containing compounds, and substituted morpholine derivatives .
Applications De Recherche Scientifique
(4-Methylmorpholin-1-ium-1-yl)trihydroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: It is employed in the synthesis of biologically active compounds and as a tool for studying enzyme mechanisms.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: It finds applications in the production of fine chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of (4-Methylmorpholin-1-ium-1-yl)trihydroborate involves its ability to donate hydride ions (H-) in reduction reactions. This hydride transfer is facilitated by the boron atom, which acts as a Lewis acid, and the morpholine ring, which stabilizes the intermediate species. The molecular targets and pathways involved include carbonyl compounds, alkenes, and other electrophilic species .
Comparaison Avec Des Composés Similaires
(4-Methylmorpholin-1-ium-1-yl)trihydroborate can be compared with other similar compounds such as:
1,3-Dimethylimidazol-2-ylidene borane: This compound also acts as a reducing agent and hydroboration reagent but has different steric and electronic properties due to the imidazole ring.
Borane-tetrahydrofuran complex: This is another common reducing agent, but it lacks the stabilizing effect of the morpholine ring, making it less selective in certain reactions.
The uniqueness of this compound lies in its combination of stability, solubility, and reactivity, making it a valuable reagent in various chemical transformations .
Propriétés
Formule moléculaire |
C5H14BNO |
|---|---|
Poids moléculaire |
114.98 g/mol |
Nom IUPAC |
(4-methylmorpholin-1-ium-1-yl)boranuide |
InChI |
InChI=1S/C5H14BNO/c1-7-2-4-8(6)5-3-7/h2-5H2,1,6H3 |
Clé InChI |
LCJPHDKSLJEBCF-UHFFFAOYSA-N |
SMILES canonique |
[BH3-][O+]1CCN(CC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl N-(7-bromoimidazo[2,1-F][1,2,4]triazin-4-YL)carbamate](/img/structure/B13898051.png)


![5-Fluoro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13898083.png)

![2-Hydroxyspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13898097.png)

![5-bromo-7H-dibenzo[c,g]carbazole](/img/structure/B13898114.png)
![(2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-2-ol](/img/structure/B13898117.png)





